molecular formula C11H23ClO3S B13616344 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B13616344
M. Wt: 270.82 g/mol
InChI Key: GDMQOEYTPBLTPV-UHFFFAOYSA-N
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Description

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S and a molecular weight of 270.82 g/mol . This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

2-(3,3-dimethylbutoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-5-10(9-16(12,13)14)8-15-7-6-11(2,3)4/h10H,5-9H2,1-4H3

InChI Key

GDMQOEYTPBLTPV-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCC(C)(C)C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonic acid+SOCl22-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride+SO2+HCl\text{2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonic acid+SOCl2​→2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride+SO2​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common reagents and conditions used in these reactions include bases (e.g., pyridine), solvents (e.g., dichloromethane), and temperature control to ensure the desired reaction pathway .

Scientific Research Applications

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.

The uniqueness of this compound lies in its branched alkyl chain, which can impart different steric and electronic properties compared to linear or aromatic sulfonyl chlorides .

Biological Activity

2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C₁₁H₂₃ClO₂S
  • Molecular Weight : 250.83 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : 208.4 °C at 760 mmHg
  • Melting Point : -29 °C

Synthesis

The synthesis of this compound typically involves the reaction of butane-1-sulfonyl chloride with a suitable alkylating agent. The process can be optimized through various methods such as:

  • Nucleophilic Substitution : Utilizing nucleophiles to displace the chlorine atom in butane-1-sulfonyl chloride.
  • Catalytic Methods : Employing catalysts to enhance the reaction rate and yield.

Antimicrobial Properties

Research indicates that sulfonyl chlorides exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or function . The specific biological activity of this compound is still under investigation, but its structural analogs have demonstrated:

  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Inhibitory effects on fungal strains, suggesting potential use in treating fungal infections.

The mechanism by which sulfonyl chlorides exert their biological effects often involves the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids. This covalent modification can lead to:

  • Enzyme Inhibition : Disruption of enzymatic activity critical for microbial survival.
  • Alteration of Protein Function : Modifications that affect cellular signaling pathways.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of various sulfonyl chlorides, including derivatives similar to this compound. The results indicated a dose-dependent inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Therapeutic Applications

In another investigation, a series of sulfonyl chloride derivatives were tested for their potential as therapeutic agents in inflammatory diseases. The findings suggested that these compounds could modulate immune responses, providing a basis for further development as anti-inflammatory drugs .

Data Summary Table

PropertyValue
Molecular Weight250.83 g/mol
Density1.2 g/cm³
Boiling Point208.4 °C
Melting Point-29 °C
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Antifungal ActivityInhibitory effects on fungal strains

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 2-((3,3-Dimethylbutoxy)methyl)butane-1-sulfonyl chloride? A: A common approach involves sulfonylation of the corresponding alcohol or thiol precursor using sulfonylating agents (e.g., SOCl₂ or ClSO₂Cl) under anhydrous conditions. For structurally analogous sulfonyl chlorides, reactions are typically conducted in inert solvents (e.g., dichloromethane or chloroform) with strict moisture control to prevent hydrolysis . Purification often employs recrystallization or column chromatography to achieve >95% purity, as validated by HPLC or GC-MS .

Basic Characterization Techniques

Q: Which analytical methods are essential for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) verifies functional groups and branching. For example, methyl groups in the 3,3-dimethylbutoxy moiety resonate near δ 1.0–1.2 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
  • Chromatography : Reverse-phase HPLC with UV detection ensures purity, while TLC monitors reaction progress .

Advanced: Optimizing Reaction Yield and Selectivity

Q: How can researchers address low yields during sulfonylation, particularly in branched alkoxy substrates? A:

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity of sterically hindered substrates.
  • Catalysis : Lewis acids like AlCl₃ may improve sulfonyl chloride formation .
  • Temperature Control : Gradual addition of SOCl₂ at 0–5°C minimizes side reactions (e.g., oxidation or dimerization). Post-reaction quenching with ice-water ensures intermediate stability .

Advanced: Applications in Biomolecule Modification

Q: How is this sulfonyl chloride utilized in proteomics or medicinal chemistry? A: Sulfonyl chlorides are electrophilic reagents for modifying nucleophilic residues (e.g., lysine or cysteine) in proteins. For example:

  • Protein Labeling : React with amine groups under mild buffered conditions (pH 7–9) to introduce fluorescent tags or crosslinkers .
  • Prodrug Synthesis : Conjugation with bioactive alcohols enhances solubility or targeting. Methodologies require kinetic studies to optimize reaction rates and avoid over-modification .

Advanced: Handling Stability Challenges

Q: What precautions are critical to prevent decomposition during storage or handling? A:

  • Storage : Store under argon at –20°C in amber vials to avoid light/moisture-induced hydrolysis.
  • Handling : Use anhydrous solvents and gloveboxes for synthesis. Decomposition products (e.g., sulfonic acids) can be detected via FT-IR (broad –SO₃H peaks at 2500–3000 cm⁻¹) .

Advanced: Resolving Spectroscopic Data Contradictions

Q: How should researchers address discrepancies between experimental NMR data and computational predictions? A:

  • Dynamic Effects : Conformational flexibility in the alkoxy chain may cause signal splitting. Variable-temperature NMR (e.g., –40°C to 25°C) can resolve overlapping peaks .
  • DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF .

Advanced: Comparative Reactivity in Sulfonylation

Q: How does the steric bulk of the 3,3-dimethylbutoxy group influence reactivity compared to linear-chain analogs? A:

  • Steric Hindrance : The branched alkoxy group reduces nucleophilic attack rates at the sulfonyl center. Kinetic studies (e.g., stopped-flow UV-Vis) quantify this effect .
  • Solvent Effects : Non-polar solvents (e.g., toluene) mitigate steric hindrance by stabilizing transition states.

Advanced: Environmental and Safety Considerations

Q: What waste management protocols apply to sulfonyl chloride byproducts? A:

  • Neutralization : Quench residual sulfonyl chloride with aqueous NaHCO₃ to form non-hazardous sulfonates.
  • Disposal : Follow EPA guidelines for halogenated waste (40 CFR Part 261) .

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